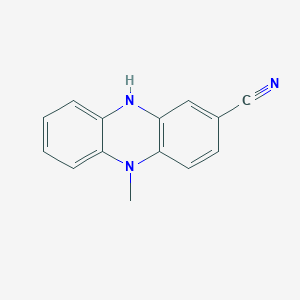
4H-Pyran-4-one, 2-benzoyl-3-hydroxy-6-(hydroxymethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-Pyran-4-one, 2-benzoyl-3-hydroxy-6-(hydroxymethyl)- is a heterocyclic organic compound that features a pyran ring fused with a benzoyl group, a hydroxy group, and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyran-4-one, 2-benzoyl-3-hydroxy-6-(hydroxymethyl)- can be achieved through several methods. One common approach involves the cyclization of diethylacetone dioxalate to form chelidonic acid, which is then decarboxylated to yield 4H-Pyran-4-one . Another method involves the reaction of 2-thioxonicotinonitrile with 2-thioxo-1,2-dihydroquinoxaline derivatives in the presence of chlorokojic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as mercuric sulfate or sulfuric acid can enhance the efficiency of the reaction .
化学反応の分析
Types of Reactions
4H-Pyran-4-one, 2-benzoyl-3-hydroxy-6-(hydroxymethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl and hydroxymethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include various substituted pyranones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
科学的研究の応用
4H-Pyran-4-one, 2-benzoyl-3-hydroxy-6-(hydroxymethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases due to its bioactive properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
作用機序
The mechanism of action of 4H-Pyran-4-one, 2-benzoyl-3-hydroxy-6-(hydroxymethyl)- involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as tyrosinase, which is involved in melanin synthesis, making it useful in cosmetic applications . The compound’s ability to form effective interactions with proteins and other biomolecules underlies its diverse biological activities .
類似化合物との比較
Similar Compounds
Kojic Acid: 5-Hydroxy-2-hydroxymethyl-4H-pyran-4-one, known for its skin-lightening properties.
Ethyl Maltol: 2-Ethyl-3-hydroxy-4H-pyran-4-one, used as a flavor enhancer in the food industry.
Dihydroquercetin: 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-, known for its antioxidant properties.
Uniqueness
4H-Pyran-4-one, 2-benzoyl-3-hydroxy-6-(hydroxymethyl)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzoyl group enhances its potential as a bioactive molecule, distinguishing it from other similar compounds .
特性
CAS番号 |
33777-41-2 |
|---|---|
分子式 |
C13H10O5 |
分子量 |
246.21 g/mol |
IUPAC名 |
2-benzoyl-3-hydroxy-6-(hydroxymethyl)pyran-4-one |
InChI |
InChI=1S/C13H10O5/c14-7-9-6-10(15)12(17)13(18-9)11(16)8-4-2-1-3-5-8/h1-6,14,17H,7H2 |
InChIキー |
IEWFDZBYAUUDMW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=O)C=C(O2)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[2-(4-chlorophenyl)quinolin-3-yl]acetamide](/img/structure/B13995815.png)





![5-Bromobenzo[b]naphtho[2,1-d]thiophene](/img/structure/B13995860.png)


![9,10-Dimethoxy-3-propyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride](/img/structure/B13995873.png)
